N-allyl-2,6-dihydroxy-N-propylbenzamide
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Overview
Description
N-allyl-2,6-dihydroxy-N-propylbenzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. This compound is characterized by the presence of an allyl group, two hydroxyl groups, and a propyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2,6-dihydroxy-N-propylbenzamide typically involves the reaction of 2,6-dihydroxybenzoic acid with allyl bromide and propylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2,6-dihydroxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-allyl-2,6-dihydroxy-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-2,6-dihydroxy-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, while the allyl and propyl groups may influence the compound’s lipophilicity and membrane permeability. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-allylbenzamide
- 2,6-dihydroxybenzamide
- N-propylbenzamide
Uniqueness
N-allyl-2,6-dihydroxy-N-propylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both allyl and propyl groups, along with the hydroxyl groups, distinguishes it from other benzamide derivatives and contributes to its diverse range of applications.
Properties
IUPAC Name |
2,6-dihydroxy-N-prop-2-enyl-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-8-14(9-4-2)13(17)12-10(15)6-5-7-11(12)16/h3,5-7,15-16H,1,4,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVDGHRUDSVHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC=C)C(=O)C1=C(C=CC=C1O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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